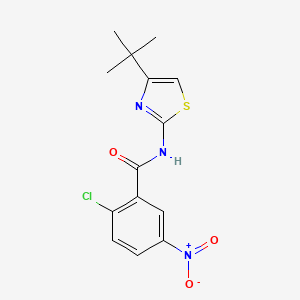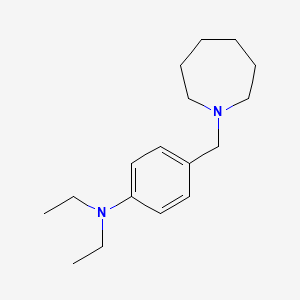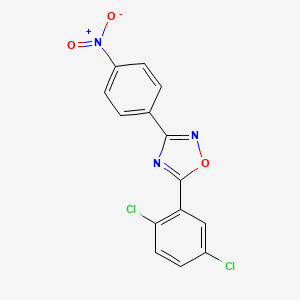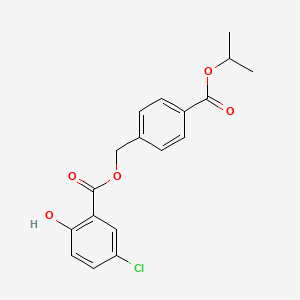![molecular formula C15H13ClN2O2S B5704758 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of the enzyme protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in the folding and secretion of proteins. In cancer cells, PDI is overexpressed and contributes to the growth and survival of cancer cells. By inhibiting PDI, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide disrupts the folding and secretion of proteins, leading to the induction of cell death in cancer cells. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to induce cell death in cancer cells by disrupting the folding and secretion of proteins. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to reduce tumor growth in mouse models of breast and lung cancer. In addition, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to reduce the severity of inflammation in mouse models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its specificity for PDI, which makes it a useful tool for studying the role of PDI in cancer and inflammatory diseases. However, one of the limitations of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its poor solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the potential clinical application of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in cancer and inflammatory diseases should be further explored in clinical trials.
Synthesemethoden
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-chloroaniline and 4-methoxybenzoic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and amine chloride. The acid chloride and amine chloride are then reacted with carbon disulfide to form the corresponding isothiocyanate and thiourea, respectively. The final step involves the condensation of the isothiocyanate and thiourea to form N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the production of inflammatory cytokines in macrophages, suggesting its potential application in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEKOCRQNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)


![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)



![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)


